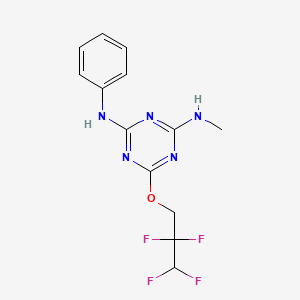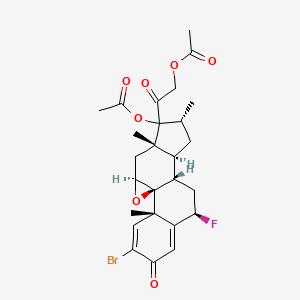
2-Phenyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyloctane is an organic compound with the molecular formula C14H22. It consists of an octane chain with a phenyl group attached to the second carbon atom. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Phenyloctane can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{C}8\text{H}{17}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{C}8\text{H}{17} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyloctane undergoes several types of chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated and nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Phenyloctane has a wide range of applications in scientific research:
Chemistry: It is used as a standard in chromatography experiments due to its well-defined properties.
Biology: The compound is studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used as an intermediate in the production of fragrances, surfactants, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenyloctane involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the alkyl chain can interact with lipid membranes, altering their fluidity and permeability. These interactions can influence various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1-Phenyloctane: Similar structure but with the phenyl group attached to the first carbon atom.
2-Phenylhexane: Shorter alkyl chain with the phenyl group attached to the second carbon atom.
2-Phenyldecane: Longer alkyl chain with the phenyl group attached to the second carbon atom.
Uniqueness of 2-Phenyloctane: this compound is unique due to its specific alkyl chain length and the position of the phenyl group. This configuration imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
777-22-0 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
octan-2-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
Clé InChI |
GTYIGAUPHJCMLF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13413496.png)

![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13413506.png)







![Diethyl 2-acetamido-2-[(4-amino-3-methoxyphenyl)methyl]propanedioate](/img/structure/B13413543.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)
